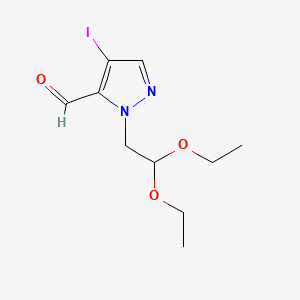
Naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate is a complex organic compound characterized by the presence of a naphthalene ring, a nitro group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate typically involves multiple steps. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-carboxylate, while reduction may produce naphthalen-1-yl 1-methyl-4-amino-1H-imidazole-5-sulfonate.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can bind to metal ions, affecting enzymatic activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole
- 1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole
- 4-Imidazol-1-yl-1-methyl-3-nitro-1H-quinolin-2-one
Uniqueness
Naphthalen-1-yl 1-methyl-4-nitro-1H-imidazole-5-sulfonate is unique due to the presence of both a naphthalene ring and an imidazole ring, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6339-64-6 |
|---|---|
Molekularformel |
C14H11N3O5S |
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
naphthalen-1-yl 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C14H11N3O5S/c1-16-9-15-13(17(18)19)14(16)23(20,21)22-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI-Schlüssel |
SFAMFMRSBAURBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


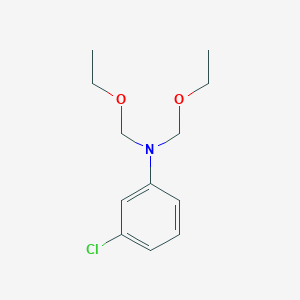
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
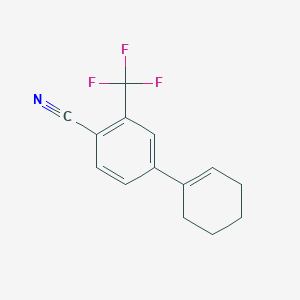
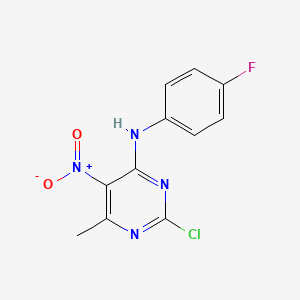
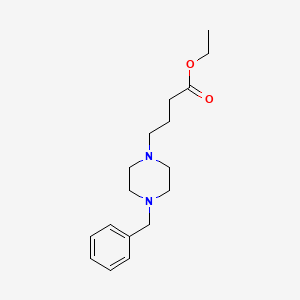

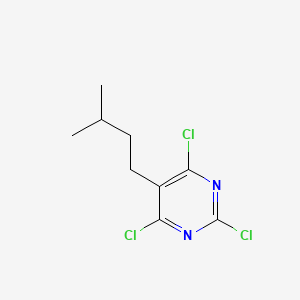

![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
